2-Amino-5-bromobenzenesulfonamide hydrobromide
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Overview
Description
2-Amino-5-bromobenzenesulfonamide hydrobromide is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of benzenesulfonamide, where the amino group is positioned at the second carbon, and a bromine atom is attached to the fifth carbon of the benzene ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromobenzenesulfonamide hydrobromide typically involves the bromination of 2-Aminobenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually maintained at a low temperature to prevent over-bromination and to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromobenzenesulfonamide hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-Amino-5-bromobenzenesulfonamide hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromobenzenesulfonamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be useful in various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,5-Dibromobenzenesulfonamide: Contains an additional bromine atom, which can lead to different reactivity and applications.
2-Bromobenzenesulfonamide: Lacks the amino group, affecting its chemical behavior and applications.
Uniqueness
2-Amino-5-bromobenzenesulfonamide hydrobromide is unique due to the presence of both an amino group and a bromine atom on the benzene ring. This combination allows for a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-5-bromobenzenesulfonamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S.BrH/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H2,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIXTDHCVDPSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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